[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
Description
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a six-membered oxane (tetrahydropyran) ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a methanesulfonyl chloride (-CH₂SO₂Cl) moiety at the 2-position. Its molecular formula is C₇H₁₀ClF₃O₃S, with a molecular weight of 266.67 g/mol. This compound is likely synthesized via nucleophilic substitution or sulfonation reactions, analogous to methods described for dispirophosphazenes (e.g., using tetrahydrofuran (THF) and triethylamine as a base) .
Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and agrochemicals (e.g., sulfonylurea herbicides, as seen in ). The trifluoromethyl group enhances electrophilicity at the sulfur center, increasing reactivity toward nucleophiles, while the oxane ring may improve solubility in polar solvents due to its oxygen atom.
Structure
3D Structure
Properties
IUPAC Name |
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVKJWKILBCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride typically involves the reaction of 6-(trifluoromethyl)oxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group reacts with nucleophiles (Nu⁻) to form sulfonates or sulfonamides:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines | RT, dry DCM | Sulfonamides | 75–90% |
| Alcohols | Pyridine, 0°C | Sulfonate esters | 60–80% |
| Thiols | Et₃N, THF | Thiosulfonates | 70–85% |
| Water | Hydrolysis (moisture) | Sulfonic acid + HCl | Quantitative |
Example: Reaction with benzylamine produces [6-(Trifluoromethyl)oxan-2-yl]methanesulfonamide, a precursor for bioactive molecules .
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form alkenes:
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Base : DBU or K₂CO₃.
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Solvent : Acetonitrile, 60°C.
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Application : Synthesis of fluorinated alkenes for polymer chemistry.
Cycloaddition Reactions
The trifluoromethyl-oxane ring participates in Diels-Alder reactions as an electron-deficient dienophile:
| Diene | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C | Bicyclic adduct | >90% endo |
| Anthracene | Microwave, 120°C | Polycyclic sulfonate | 70% yield |
Mechanistic Insights
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Electrophilic Activation : The sulfonyl chloride’s sulfur atom is highly electrophilic due to the electron-withdrawing trifluoromethyl group .
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Steric Effects : The oxane ring’s chair conformation restricts access to the sulfonyl group, slowing reactions with bulky nucleophiles.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .
Comparative Reactivity
| Compound | Reactivity with Amines | Thermal Stability |
|---|---|---|
| Methanesulfonyl chloride | Fast (5 min) | Low |
| Trifluoromethanesulfonyl chloride | Moderate (30 min) | High |
| This compound | Slow (2–4 hrs) | Moderate |
Note: Slower kinetics compared to simpler sulfonyl chlorides due to steric hindrance .
Scientific Research Applications
Organic Synthesis
1.1. Sulfonylation Reactions
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride serves as an effective sulfonylating agent. It can introduce sulfonyl groups into organic molecules, enhancing their biological activity and solubility. This property is particularly useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
1.2. Formation of Sulfonamides
The compound can react with amines to form sulfonamides, which are crucial intermediates in drug synthesis. The introduction of the trifluoromethyl group can significantly enhance the pharmacological properties of these compounds, making them more potent against various biological targets.
Pharmaceutical Applications
2.1. Drug Development
In pharmaceutical research, this compound is explored for its potential in developing new drug candidates. Its ability to modify existing drug structures can lead to improved efficacy and reduced side effects. For instance, it has been investigated in the context of creating novel anticancer agents through its incorporation into complex molecular frameworks.
2.2. Targeting Specific Biological Pathways
The compound's structural features allow it to interact with specific biological pathways, making it a candidate for targeting diseases mediated by these pathways. Research has shown that compounds containing trifluoromethyl and sulfonyl groups can exhibit enhanced activity against certain cancer cell lines, suggesting a promising direction for further studies.
Agrochemical Applications
3.1. Pesticide Development
The reactivity of this compound makes it suitable for use in the synthesis of agrochemicals, particularly pesticides. The incorporation of this compound into pesticide formulations can improve their effectiveness and selectivity against pests while minimizing environmental impact.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
Key Differences :
- The target compound features a tetrahydropyran ring instead of a direct trifluoromethyl-sulfonyl bond.
- The oxane ring enhances polarity compared to CF₃SO₂Cl, improving solubility in alcohols or ethers.
[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
Key Differences :
- The aromatic phenyl ring introduces π-π stacking interactions, leading to higher melting points compared to the aliphatic oxane ring in the target compound.
- Electron-withdrawing effects of the -CF₃ group on the phenyl ring may slightly reduce sulfonyl chloride reactivity compared to the target compound’s oxane-substituted system due to resonance stabilization.
[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
Key Differences :
- The meta-substituted -CF₃ group disrupts symmetry, resulting in a significantly higher melting point (173–174°C vs. 104–106°C for the para isomer). This highlights the profound impact of substituent positioning on crystallinity.
- The target compound’s oxane ring lacks aromaticity, likely reducing thermal stability compared to this phenyl derivative.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Feature |
|---|---|---|---|---|---|
| [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride | C₇H₁₀ClF₃O₃S | 266.67 | N/A* | N/A* | Oxane ring with -CF₃ |
| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | N/A | 29–32 | Direct -CF₃-SO₂Cl bond |
| [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 258.64 | 104–106 | N/A | Para-substituted phenyl ring |
| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 258.64 | 173–174 | N/A | Meta-substituted phenyl ring |
*Data for the target compound is inferred based on structural analogs; experimental values are unavailable in the provided evidence.
Biological Activity
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a trifluoromethyl group and methanesulfonyl chloride, suggests possible interactions with biological targets, making it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula: CHClFOS. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 227.63 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
The exact mechanism of action for this compound is not fully elucidated. However, similar compounds often exhibit biological activity through the following mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl chloride groups can act as electrophiles, potentially modifying nucleophilic sites on enzymes.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to certain receptors due to increased hydrophobic interactions.
Biological Activities
Research indicates that compounds containing methanesulfonyl chloride exhibit a range of biological activities, including:
- Antimicrobial Activity : Methanesulfonyl derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that similar structures can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with sulfonamide functionalities are known for their anti-inflammatory properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that methanesulfonyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 μg/mL, indicating potent activity compared to traditional antibiotics like tetracycline .
- Anticancer Potential : Research on sulfonamide derivatives revealed their potential to inhibit tumor growth in vitro. For instance, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through caspase activation pathways .
- Inflammatory Response Modulation : In a recent study, a related compound was found to reduce pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Methanesulfonamide | Antimicrobial and anti-inflammatory |
| Trifluoromethylsulfonamide | Anticancer and antimicrobial |
| Sulfonyl fluoride | Enzyme inhibition and anti-inflammatory |
Q & A
Q. What are the optimal reaction conditions for synthesizing [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride?
Synthesis typically involves introducing the trifluoromethyl group to the oxane ring followed by sulfonylation. Key steps include:
- Oxane ring functionalization : Use of trifluoromethylation reagents (e.g., CF₃I or Ruppert-Prakash reagent) under anhydrous conditions .
- Sulfonyl chloride formation : Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to stabilize intermediates .
- Optimization : Control reaction temperature (0–5°C) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (nitrile gloves, lab coat, chemical goggles) and work in a fume hood to avoid inhalation of vapors. Avoid contact with water, as hydrolysis releases HCl .
- Storage : Keep in a sealed, corrosion-resistant container (e.g., amber glass) under inert gas (N₂/Ar) at 4°C. Protect from light and moisture to prevent decomposition .
- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR to confirm trifluoromethyl group integration (~-60 ppm for CF₃). ¹H/¹³C NMR for oxane ring protons (δ 3.5–4.5 ppm) and sulfonyl group confirmation .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ and isotopic patterns matching Cl and S .
- FT-IR : Peaks at 1350–1370 cm⁻¹ (S=O asymmetric stretch) and 1130–1150 cm⁻¹ (S=O symmetric stretch) .
Advanced Research Questions
Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?
- Solvent choice : Use polar aprotic solvents (e.g., DCM, THF) to stabilize transition states and reduce hydrolysis .
- Temperature control : Maintain sub-ambient temperatures (-10°C to 0°C) to slow competing reactions .
- Catalysis : Add catalytic DMAP to enhance reactivity with sterically hindered nucleophiles (e.g., bulky amines) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Electron-withdrawing effect : The CF₃ group increases electrophilicity of the sulfonyl chloride, enhancing reactivity with nucleophiles (e.g., amines, alcohols) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .
- Metabolic stability : Fluorine reduces oxidative metabolism, making derivatives more suitable for in vivo studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s hydrophobicity favors interactions with nonpolar active sites .
- MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate interactions .
- QSAR models : Cororate substituent effects (e.g., CF₃ vs. CH₃) on inhibitory potency using Hammett σ constants .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
